molecular formula C7H17ClN2O B1406399 (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride CAS No. 168974-05-8

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride

Cat. No. B1406399
M. Wt: 180.67 g/mol
InChI Key: MKINSHAGISCSSV-NUBCRITNSA-N
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Description

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Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective mono- and bis-homologation processes use (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride as a key precursor. This compound is utilized in the synthesis of complex molecules like masked 4-amino-4-deoxy-L-ribose/L-arabinose and D-erythro-C20-sphingosine (Dondoni et al., 1988).

Peptide Synthesis

  • The compound finds applications in peptide synthesis, particularly in the creation of esters of L-asparagine and L-glutamine. These esters are used as intermediates in the synthesis of various peptides (Stewart, 1967).

Synthesis of Anticonvulsants

  • It serves as a foundation for synthesizing primary amino acid derivatives, showing promising anticonvulsant properties and the potential for pain attenuation (King et al., 2011).

Production of HIV Protease Inhibitors

  • This chemical is used in the synthesis of key components for HIV protease inhibitors, demonstrating its significance in pharmaceutical research (Shibata et al., 1998).

Synthesis of Amino Acid Methyl Esters

  • The compound plays a role in the preparation of amino acid methyl ester hydrochlorides, which are essential for various biochemical applications (Li & Sha, 2008).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves predicting or proposing future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.


For a specific compound, you would need to consult the primary scientific literature or authoritative databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(2S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKINSHAGISCSSV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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